4-Bromobutane-1-sulfonyl chloride
Description
4-Bromobutane-1-sulfonyl chloride (C₄H₈BrClO₂S) is a halogenated sulfonyl chloride characterized by a four-carbon alkyl chain terminating in a sulfonyl chloride group (–SO₂Cl) and a bromine atom at the fourth carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom and sulfonyl chloride group act as reactive handles for further functionalization. Its applications span pharmaceutical and agrochemical research, where it is used to introduce sulfonamide or sulfonate moieties into target molecules.
Properties
Molecular Formula |
C4H8BrClO2S |
|---|---|
Molecular Weight |
235.53 g/mol |
IUPAC Name |
4-bromobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8BrClO2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |
InChI Key |
ASZCXEVXMGCGRE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of 4-bromobutane-1-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is essential. Below is a detailed comparison based on molecular structure, reactivity, and applications.
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
Key Differences and Research Findings
Structural Influence on Reactivity :
- The bromine atom in this compound enables nucleophilic substitution (e.g., SN2 reactions), making it ideal for alkylation. In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride’s aromatic ring and amide group introduce steric and electronic effects that limit its reactivity compared to aliphatic analogs .
- Methanesulfonyl chloride, with its compact structure, exhibits rapid sulfonation but lacks the bifunctional reactivity seen in bromobutane derivatives.
Solubility and Stability: this compound’s aliphatic chain likely enhances solubility in non-polar solvents compared to aromatic derivatives. However, the benzene ring in 4-(5-chloropentanamido)benzene-1-sulfonyl chloride improves thermal stability, as reported in material science applications .
In contrast, the chloropentanamido-benzene analog is utilized for targeted modifications in peptide coupling and polymer chemistry .
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